molecular formula C19H26N4O3S B7450734 N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide

N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide

Cat. No.: B7450734
M. Wt: 390.5 g/mol
InChI Key: OFKXYSUFGOILFD-UHFFFAOYSA-N
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Description

N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide is a complex organic compound with a unique structure that includes a thieno[3,2-c]pyridine core, a piperidine ring, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thieno[3,2-c]pyridine core, the introduction of the piperidine ring, and the final coupling with the prop-2-enamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thieno[3,2-c]pyridine core and the piperidine ring play crucial roles in binding to these targets, while the prop-2-enamide group may influence the compound’s solubility and bioavailability. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide: This compound itself.

    N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}but-2-enamide: A similar compound with a but-2-enamide group instead of prop-2-enamide.

    N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-ynamide: A compound with a prop-2-ynamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of the thieno[3,2-c]pyridine core, piperidine ring, and prop-2-enamide group provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-2-17(24)20-7-8-21-18(25)15-4-3-9-22(13-15)19(26)23-10-5-16-14(12-23)6-11-27-16/h2,6,11,15H,1,3-5,7-10,12-13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKXYSUFGOILFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)C1CCCN(C1)C(=O)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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